

# Zorifertinib (AZD3759) chemical structure and properties

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## Compound of Interest

Compound Name: Zorifertinib

Cat. No.: B611976

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## Zorifertinib (AZD3759): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Zorifertinib**, also known as AZD3759, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to penetrate the blood-brain barrier. [1] It has demonstrated significant clinical activity in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC), particularly in patients with central nervous system (CNS) metastases. [2][3] This technical guide provides a detailed overview of the chemical structure, properties, mechanism of action, and preclinical data for **Zorifertinib**.

### Chemical Structure and Properties

**Zorifertinib** is a synthetic organic small molecule belonging to the quinazoline class of compounds. [4] Its chemical structure is characterized by a quinazoline core, which is a common feature among many EGFR inhibitors.

### Chemical Structure

IUPAC Name: [4-(3-Chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate [4]

SMILES:

C[C@@H]1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C[4]

InChI Key: MXDSJQHFFDGFDK-CYBMUJFWSA-N[4]

## Chemical and Physicochemical Properties

A summary of the key chemical and physicochemical properties of **Zorifertinib** is presented in the table below.

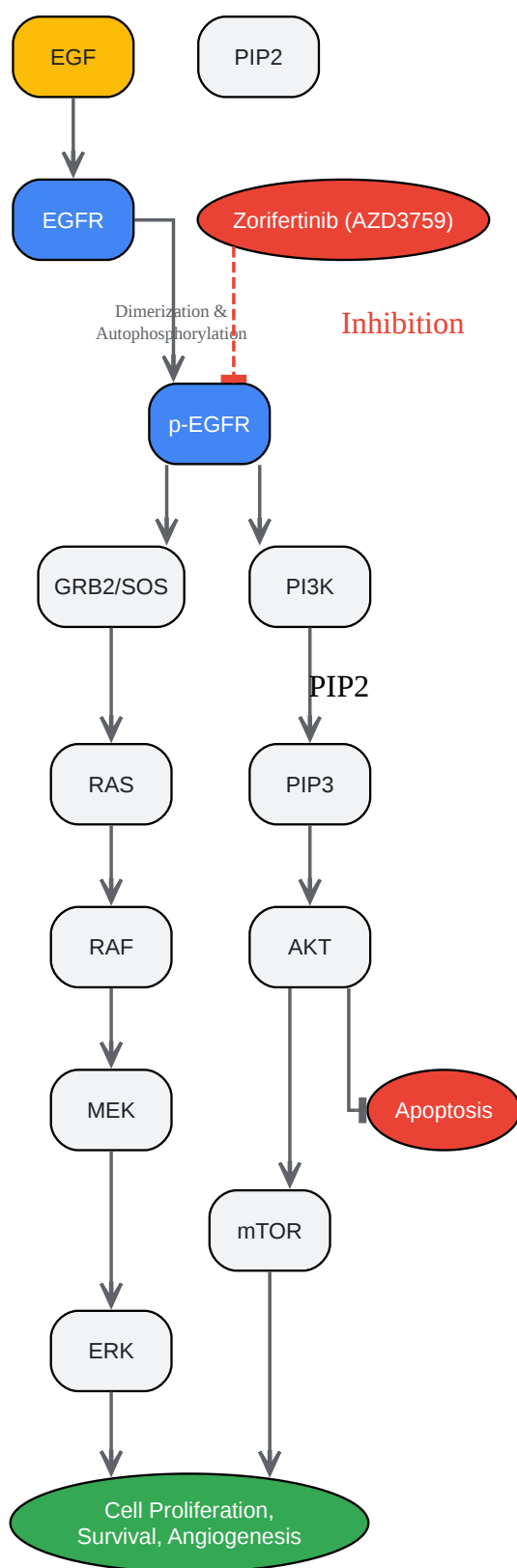
Property	Value	Source
Molecular Formula	C22H23ClFN5O3	[4]
Molecular Weight	459.91 g/mol	[4]
CAS Number	1626387-80-1	[4]
Aqueous Solubility	0.0696 mg/mL (calculated)	[5]
logP	3.66 (calculated)	[5]
pKa (Strongest Basic)	7.1 (calculated)	[5]
pKa (Strongest Acidic)	13.81 (calculated)	[5]
Solubility in DMSO	≥ 50 mg/mL	MedChemExpress Product Information
Solubility in Ethanol	Not explicitly quantified	-
Melting Point	Not available	-

## Mechanism of Action and Signaling Pathway

**Zorifertinib** is a potent and selective inhibitor of the EGFR tyrosine kinase.[6] It targets both wild-type EGFR and, more importantly, the activating mutations commonly found in NSCLC, such as the L858R substitution in exon 21 and deletions in exon 19. By binding to the ATP-binding site of the EGFR kinase domain, **Zorifertinib** blocks the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.

## EGFR Signaling Pathway Inhibition

The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling events, primarily through the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/AKT pathways. **Zorifertinib** effectively blocks these signaling cascades.



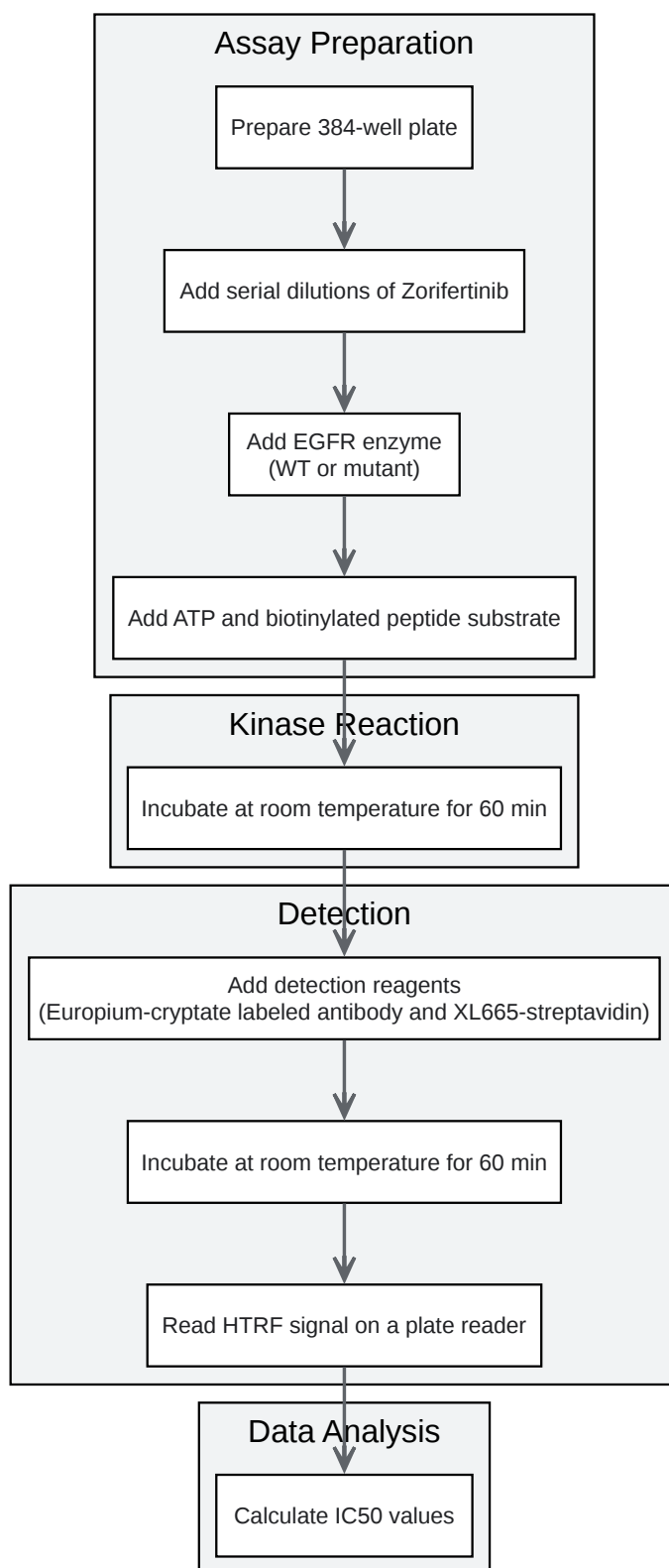
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EGFR Signaling Pathway and Inhibition by **Zorifertinib**.

## Experimental Protocols

### In Vitro Kinase Assay

The inhibitory activity of **Zorifertinib** against EGFR was determined using a homogenous time-resolved fluorescence (HTRF) assay.



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Workflow for the In Vitro EGFR Kinase Assay.

#### Methodology:

- Serially diluted **Zorifertinib** was added to the wells of a 384-well plate.
- EGFR enzyme (wild-type or mutant) and a biotinylated peptide substrate were then added.
- The kinase reaction was initiated by the addition of ATP.
- The plate was incubated at room temperature to allow for phosphorylation of the substrate.
- Detection reagents, including a europium-cryptate labeled anti-phosphotyrosine antibody and streptavidin-XL665, were added.
- After another incubation period, the HTRF signal was read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
- IC50 values were calculated from the dose-response curves.

## Cell Proliferation Assay

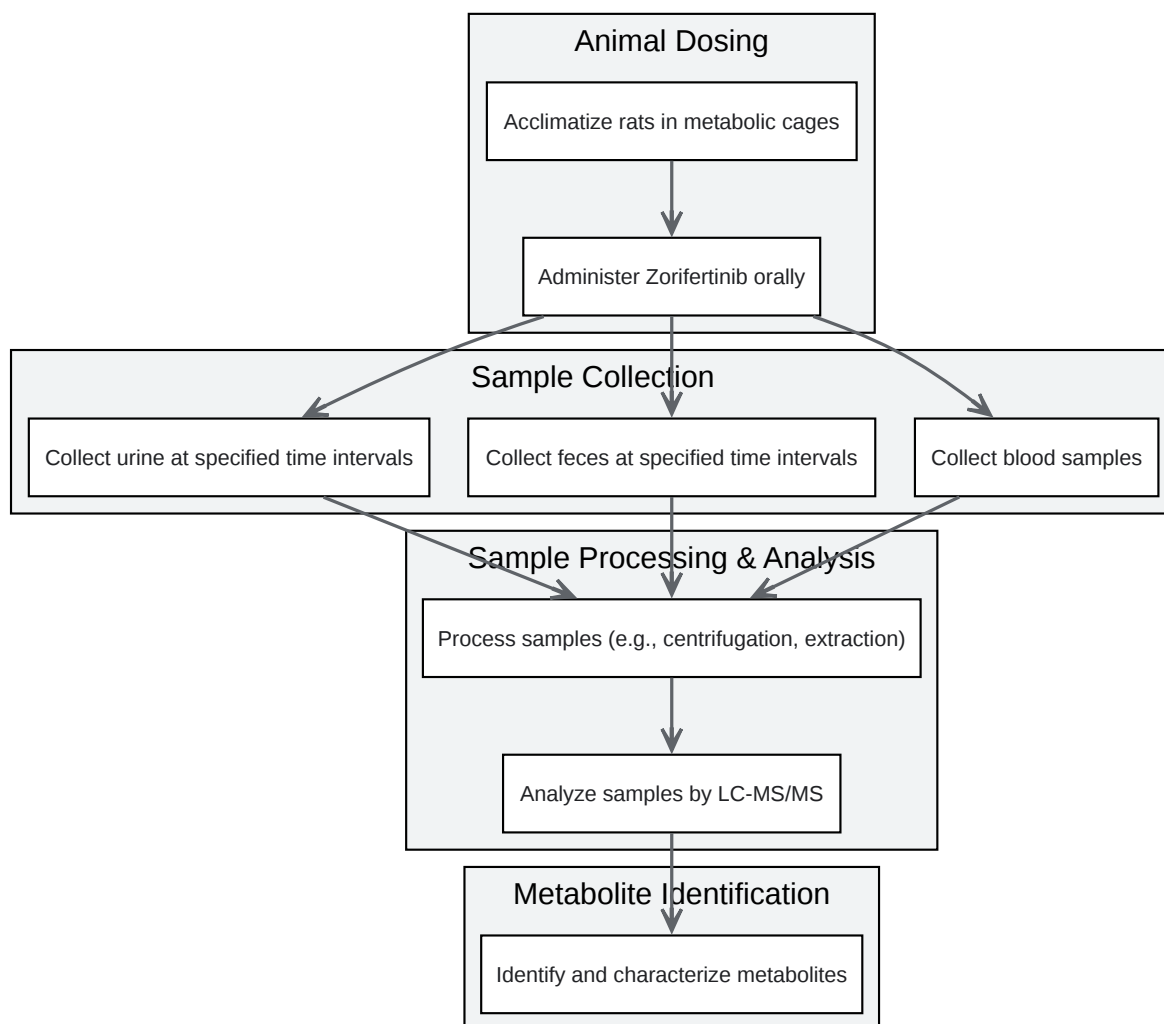
The effect of **Zorifertinib** on the proliferation of cancer cell lines was assessed using an MTS assay.

#### Methodology:

- Cancer cells were seeded in 96-well plates and allowed to attach overnight.
- The cells were then treated with various concentrations of **Zorifertinib** or vehicle control.
- After a 72-hour incubation period, MTS reagent was added to each well.
- The plates were incubated for an additional 1-4 hours to allow for the conversion of the MTS tetrazolium salt to formazan by metabolically active cells.
- The absorbance at 490 nm was measured using a plate reader.
- The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells, and GI50 values (concentration for 50% growth inhibition) were determined.

## In Vivo Metabolism Study

The metabolic profile of **Zorifertinib** was investigated in Sprague-Dawley rats.



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Workflow for the In Vivo Metabolism Study.

Methodology:

- Male Sprague-Dawley rats were housed in metabolic cages for acclimatization.
- **Zorifertinib** was administered orally at a defined dose.
- Urine and feces were collected at various time points post-dosing.
- Blood samples were also collected to determine plasma concentrations of the parent drug and its metabolites.
- Samples were processed (e.g., protein precipitation for plasma, homogenization for feces) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Metabolites were identified and structurally characterized based on their mass spectral data.

## Physicochemical Property Determination (General Protocols)

### LogP Determination (Shake-Flask Method):

- A solution of **Zorifertinib** is prepared in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4).
- The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
- The two phases are separated by centrifugation.
- The concentration of **Zorifertinib** in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
- The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

### pKa Determination (Potentiometric Titration):

- A solution of **Zorifertinib** is prepared in water or a co-solvent system if solubility is low.

- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
- A titration curve of pH versus the volume of titrant added is plotted.
- The pKa value is determined from the inflection point of the titration curve, which corresponds to the pH at which the compound is 50% ionized.

## Pharmacokinetics and Pharmacodynamics

### In Vitro Activity

Target	IC50 (nM)	Assay Conditions	Source
EGFR (wild-type)	0.3	HTRF Kinase Assay	
EGFR (L858R mutant)	0.2	HTRF Kinase Assay	
EGFR (exon 19 deletion)	0.2	HTRF Kinase Assay	
PC-9 cells (exon 19 deletion)	1.8	Cell Proliferation Assay	MedChemExpress Product Information
H3255 cells (L858R mutant)	3.5	Cell Proliferation Assay	MedChemExpress Product Information

### In Vivo Pharmacokinetics (Preclinical)

Species	Dose	Route	Key Findings	Source
Rat	2 mg/kg	Oral	Rapid absorption with a Cmax of 0.58 $\mu$ M at 1.0 h.	
Dog	-	Oral	Good oral bioavailability.	Selleck Chemicals Product Information
Monkey	-	-	Extensive brain penetration.	Selleck Chemicals Product Information

## In Vivo Pharmacodynamics (Preclinical)

Model	Cell Line	Treatment	Key Findings	Source
Brain Metastasis Xenograft	PC-9	15 mg/kg, oral	Significant dose-dependent antitumor efficacy.	Selleck Chemicals Product Information

## Conclusion

**Zorifertinib** (AZD3759) is a potent, orally bioavailable, and CNS-penetrant EGFR-TKI with significant activity against clinically relevant EGFR mutations. Its favorable pharmacokinetic profile, particularly its ability to cross the blood-brain barrier, makes it a promising therapeutic agent for NSCLC patients with brain metastases. The preclinical data summarized in this guide provide a strong rationale for its clinical development and use in this patient population. Further research into its long-term efficacy, resistance mechanisms, and potential combination therapies is warranted.

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